molecular formula C34H37N5O5 B1228113 Ergostinine CAS No. 3268-95-9

Ergostinine

Cat. No.: B1228113
CAS No.: 3268-95-9
M. Wt: 595.7 g/mol
InChI Key: QBIXIEJSLOJATM-ZQYQIBHZSA-N
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Description

Ergostinine is a naturally occurring compound primarily isolated from fungal biomass, though its structural and functional characterization remains less explored compared to its well-studied analogues like ergothioneine and ergosterol. Current research gaps include its biosynthetic pathways, bioavailability, and specific biological targets.

Properties

CAS No.

3268-95-9

Molecular Formula

C34H37N5O5

Molecular Weight

595.7 g/mol

IUPAC Name

(6aR)-N-[(1R,2S,4R,7S)-4-ethyl-2-hydroxy-7-methyl-5,8-dioxo-7-phenyl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C34H37N5O5/c1-4-33(36-29(40)21-16-24-23-12-8-13-25-28(23)20(18-35-25)17-26(24)37(3)19-21)31(42)39-32(2,22-10-6-5-7-11-22)30(41)38-15-9-14-27(38)34(39,43)44-33/h5-8,10-13,16,18,21,26-27,35,43H,4,9,14-15,17,19H2,1-3H3,(H,36,40)/t21?,26-,27-,32+,33-,34+/m1/s1

InChI Key

QBIXIEJSLOJATM-ZQYQIBHZSA-N

SMILES

CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)(C)C4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C

Isomeric SMILES

CC[C@@]1(C(=O)N2[C@@](C(=O)N3CCC[C@@H]3[C@@]2(O1)O)(C)C4=CC=CC=C4)NC(=O)C5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C

Canonical SMILES

CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)(C)C4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C

Synonyms

ergostine
ergostine, (5'alpha,8alpha)-isomer
ergostinine

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities and Key Functional Groups

Ergostinine shares structural motifs with ergothioneine (a thiourea derivative) and ergosterol (a fungal sterol). These compounds are unified by their fungal origins and roles in cellular protection. Key comparisons include:

Property This compound Ergothioneine Ergosterol
Core Structure Sulfur-containing heterocycle Imidazole-2-thione Δ⁵,7-Diene sterol
Functional Groups Thiol, amine Thiourea, carboxylate Hydroxyl, conjugated double bonds
Solubility Polar (aqueous) Highly polar Lipophilic
Primary Source Fungal biomass Mushrooms, human tissues Fungal cell membranes
Biological Role Antioxidant (hypothesized) Cellular redox regulation Membrane fluidity, UV protection

Metabolic and Pharmacokinetic Profiles

  • This compound: Limited data exist, but its sulfur-rich structure suggests active transport via OCTN1, a transporter used by ergothioneine .
  • Ergothioneine : Demonstrates high oral bioavailability and tissue retention due to OCTN1-mediated uptake .
  • Ergosterol : Converted to vitamin D₂ upon UV exposure; absorbed via lipid pathways .

Methodological Limitations

Extraction and purification of this compound are complicated by its polarity and instability under acidic conditions, as noted in ergosterol extraction studies using chloroform-methanol mixtures . Standardized protocols for this compound quantification are urgently needed.

Opportunities for Synergistic Use

Combining this compound with ergothioneine or ergosterol could enhance antioxidant or membrane-stabilizing effects. For example, ergosterol’s lipophilicity might improve this compound’s delivery to lipid-rich tissues .

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